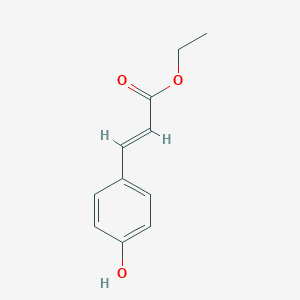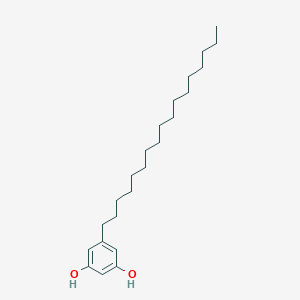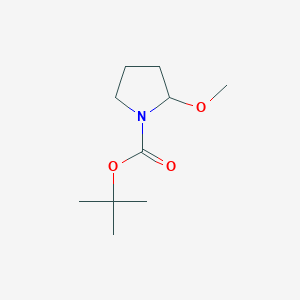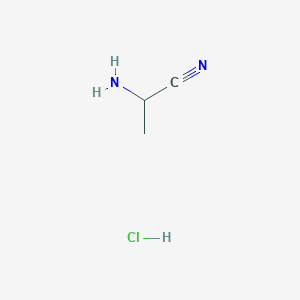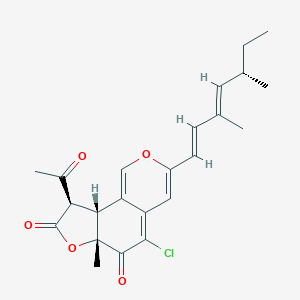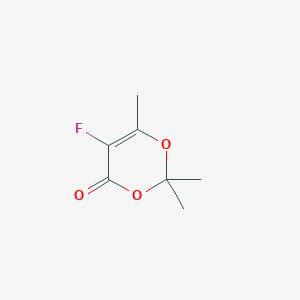
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one (FTDO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. FTDO is a heterocyclic compound that contains a fluorine atom, which makes it a useful tool in various research applications.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one is not fully understood. However, it is known to react with various nucleophiles, including amino acids, nucleotides, and proteins. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can lead to changes in protein structure and function, which may have implications in disease states.
Biochemische Und Physiologische Effekte
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has several advantages for lab experiments. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. It is also a useful tool for studying protein structure and function. However, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has some limitations. It is a highly reactive compound and can react with various nucleophiles, including water and other solvents. This can lead to difficulties in handling and storage. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one. One area of interest is the development of new synthetic methods for 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its derivatives. Another area of interest is the study of the mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its effects on protein structure and function. Additionally, the potential therapeutic applications of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one in various disease states, including cancer and neurodegenerative diseases, should be explored.
Synthesemethoden
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be synthesized using a variety of methods, including the reaction of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin with a suitable oxidizing agent. One common synthesis method involves the oxidation of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin using potassium permanganate. Other methods include the use of hydrogen peroxide or sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been extensively used in scientific research due to its unique properties. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines. It has also been used in the synthesis of natural products, such as lactones and terpenoids.
Eigenschaften
CAS-Nummer |
144765-15-1 |
|---|---|
Produktname |
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
Molekularformel |
C7H9FO3 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
5-fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9FO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3 |
InChI-Schlüssel |
CANIOFNSHIKRBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC(O1)(C)C)F |
Kanonische SMILES |
CC1=C(C(=O)OC(O1)(C)C)F |
Synonyme |
4H-1,3-Dioxin-4-one,5-fluoro-2,2,6-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



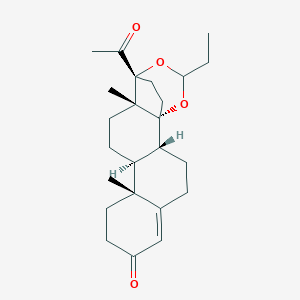
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
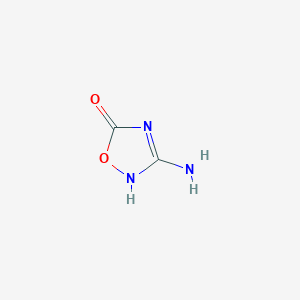
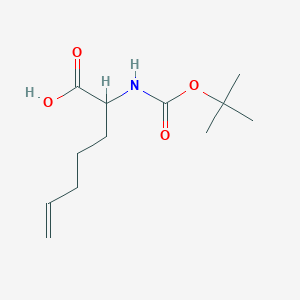
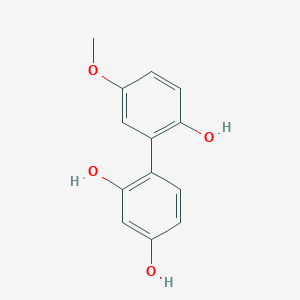
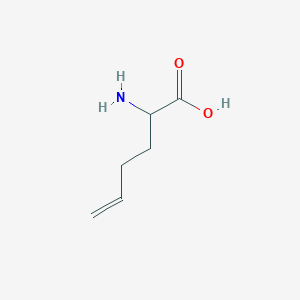
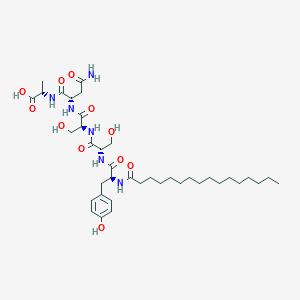

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
